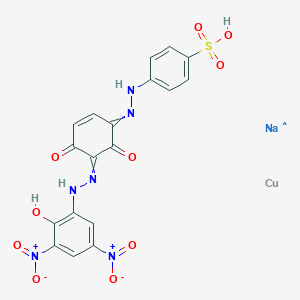![molecular formula C27H44O4 B13395331 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is a complex organic compound belonging to the class of hydroxyquinones. These compounds are characterized by the presence of hydroxyl groups directly attached to the quinone ring. Hydroxyquinones are known for their diverse biological activities and are found in various natural sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3,4,5-trimethoxytoluene, undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to replace the bromine atom with a methoxy group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves the transfer of electrons and protons. The quinone moiety can undergo redox cycling, which is crucial for its biological activity. The compound interacts with various molecular targets, including enzymes involved in electron transport chains .
Comparación Con Compuestos Similares
Similar Compounds
2-Hexaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone: Involved in ubiquinone biosynthesis.
2-Methoxy-6-methyl-1,4-benzoquinone: A simpler analog with similar structural features.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Another analog with additional methoxy groups.
Uniqueness
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is unique due to its long nonadec-14-enyl side chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other hydroxyquinones and contributes to its specific biological activities.
Propiedades
Fórmula molecular |
C27H44O4 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxy-6-methyl-3-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25(29)24(28)22(2)27(31-3)26(23)30/h7-8,29H,4-6,9-21H2,1-3H3/b8-7+ |
Clave InChI |
REGDQUCFNLAVKM-BQYQJAHWSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
SMILES canónico |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


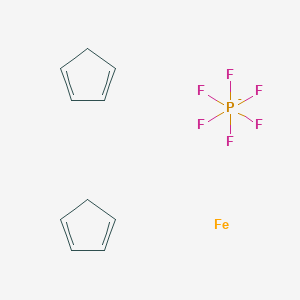
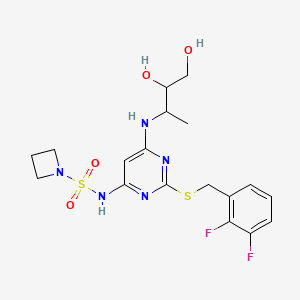
![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
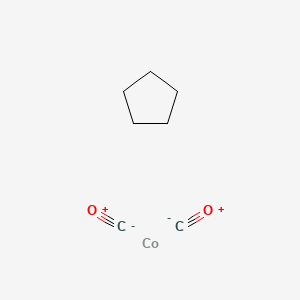
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
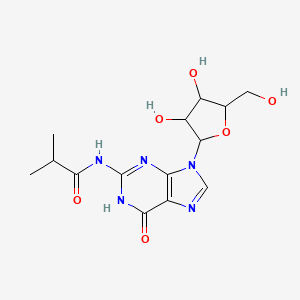
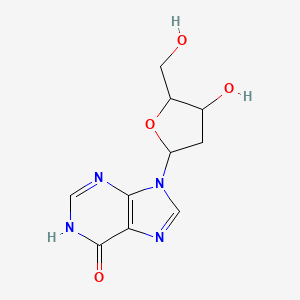
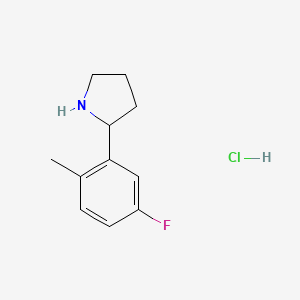
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
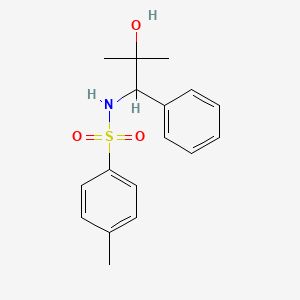
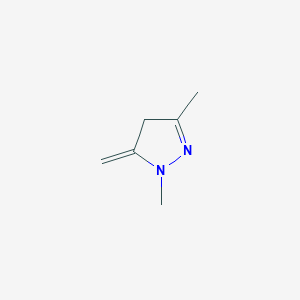
![3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395319.png)

